

S14-95: A Novel Fungal Metabolite with Potent Immunomodulatory Activity

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Compound of Interest

Compound Name: S14-95

Cat. No.: B15575123

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S14-95, a novel compound isolated from the fungus *Penicillium* sp. 14-95, has emerged as a potent inhibitor of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the research applications of **S14-95** in immunology, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its investigation. **S14-95** exhibits significant inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway. These activities translate to the suppression of pro-inflammatory mediators, highlighting its potential as a lead compound for the development of new anti-inflammatory and immunomodulatory therapeutics.

Core Mechanism of Action: Dual Inhibition of Pro-Inflammatory Pathways

S14-95 exerts its immunomodulatory effects primarily through the inhibition of two critical signaling cascades involved in the inflammatory response: the JAK/STAT pathway and the p38 MAPK pathway.

Inhibition of the IFN- γ -mediated JAK/STAT Pathway

Interferon-gamma (IFN- γ) is a pivotal cytokine in both innate and adaptive immunity. However, its dysregulation can lead to chronic inflammation. **S14-95** has been shown to be a novel inhibitor of the JAK/STAT pathway, a principal signaling cascade activated by IFN- γ . The mechanism of inhibition by **S14-95** involves the suppression of the phosphorylation of the STAT1 α transcription factor. This prevents the translocation of STAT1 α to the nucleus and the subsequent transcription of IFN- γ -inducible genes, which are often pro-inflammatory in nature.

Attenuation of the p38 MAPK Signaling Cascade

The p38 MAPK pathway is another central regulator of inflammatory responses. It is activated by various cellular stressors and pro-inflammatory cytokines, leading to the expression of numerous inflammatory genes. Research has demonstrated that **S14-95** also inhibits the activation of p38 MAP kinase. By targeting this pathway, **S14-95** can further curtail the production of pro-inflammatory mediators, contributing to its overall anti-inflammatory profile.

Quantitative Data on Inhibitory Activity

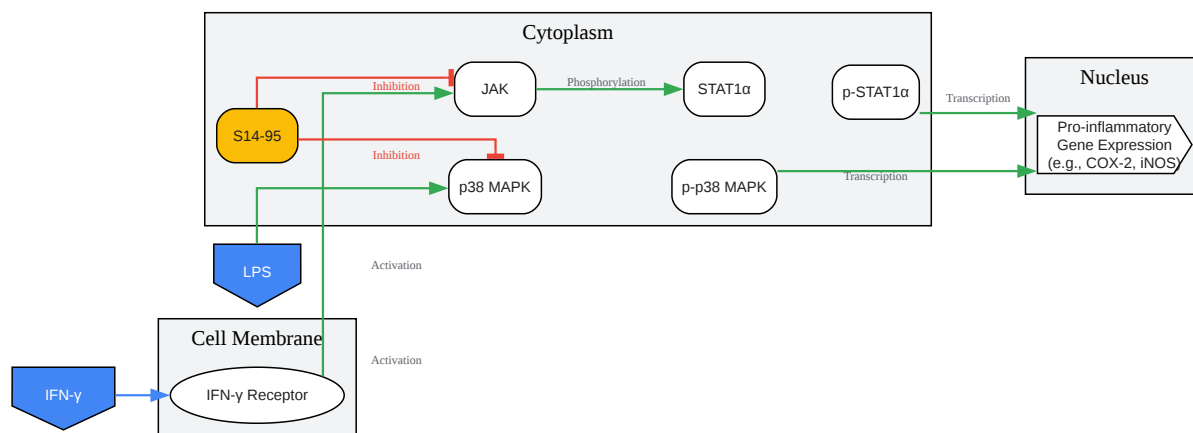
The inhibitory potency of **S14-95** has been quantified in various cellular assays. The following tables summarize the key quantitative data available.

Assay	Cell Line	Parameter	Value (μg/mL)	Value (μM)	Reference
Inhibition of IFN- γ Mediated Reporter Gene Expression	HeLa S3 cells	IC50	2.5 - ~5	5.4 - ~10.8	[1]

Assay	Cell Line	Stimulus	Inhibitory Concentration (μg/mL)	Inhibitory Concentration (μM)	Reference
Inhibition of Pro-inflammatory Enzyme Expression (COX-2 and NOS II)	J774 mouse macrophages	LPS/IFN-γ	5	10.8	[1]

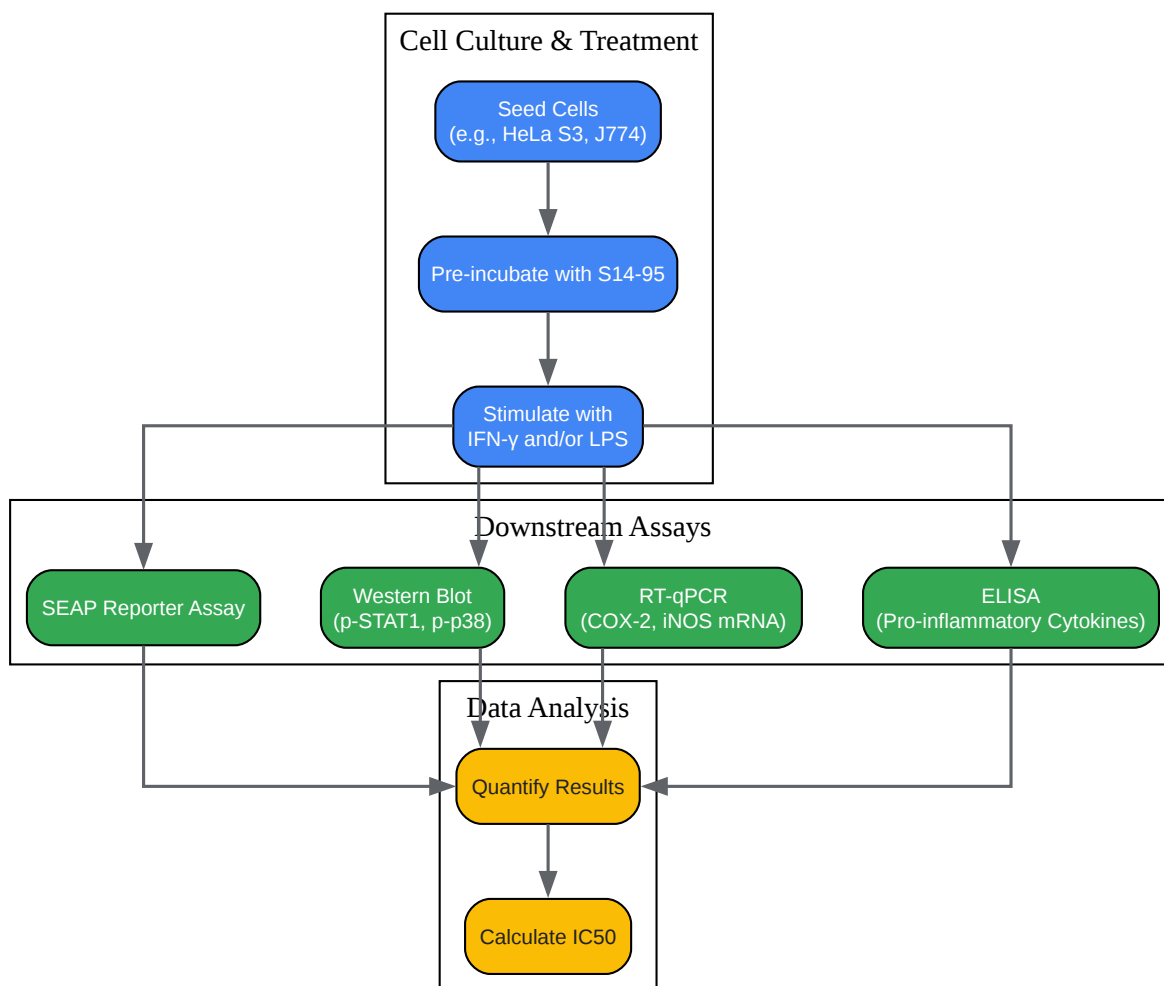
Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanism of action of **S14-95** and a typical experimental workflow for its characterization, the following diagrams have been generated using the DOT language.



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Caption: **S14-95** inhibits IFN- γ and LPS induced pro-inflammatory gene expression.



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Caption: General workflow for evaluating the immunomodulatory activity of **S14-95**.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **S14-95**'s immunomodulatory properties.

SEAP Reporter Gene Assay for IFN- γ Pathway Inhibition

This assay is used to quantify the inhibitory effect of **S14-95** on the IFN- γ signaling pathway.

- Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN- γ inducible promoter.
- Materials:
 - HeLa S3-SEAP cells
 - DMEM with 10% FBS and 1% Penicillin-Streptomycin
 - Recombinant human IFN- γ
 - **S14-95** compound
 - SEAP detection reagent (e.g., p-nitrophenyl phosphate)
 - 96-well cell culture plates
 - Microplate reader
- Protocol:
 - Seed HeLa S3-SEAP cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of **S14-95** in cell culture medium.
 - Remove the old medium from the cells and add the **S14-95** dilutions. Incubate for 1-2 hours.
 - Add IFN- γ to a final concentration of 10 ng/mL to all wells except the negative control.
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

- Collect the cell culture supernatant.
- Add the SEAP detection reagent to the supernatant according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the IC50 value of **S14-95** by plotting the percentage of inhibition against the log concentration of the compound.

Inhibition of STAT1 α Phosphorylation by Western Blot

This protocol details the detection of **S14-95**'s effect on STAT1 α phosphorylation.

- Cell Line: J774 mouse macrophages or other IFN- γ responsive cells.
- Materials:
 - J774 cells
 - DMEM with 10% FBS and 1% Penicillin-Streptomycin
 - Recombinant murine IFN- γ
 - **S14-95** compound
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Primary antibodies: anti-phospho-STAT1 α (Tyr701), anti-total-STAT1 α , anti- β -actin
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Protocol:
 - Plate J774 cells in a 6-well plate and grow to 80-90% confluency.
 - Pre-treat the cells with various concentrations of **S14-95** for 1-2 hours.

- Stimulate the cells with 10 ng/mL of IFN- γ for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against phospho-STAT1 α overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total STAT1 α and a loading control like β -actin.

Inhibition of p38 MAPK Activation by Western Blot

This protocol is for assessing the inhibitory effect of **S14-95** on p38 MAPK phosphorylation.

- Cell Line: J774 mouse macrophages or other LPS-responsive cells.
- Materials:
 - J774 cells
 - DMEM with 10% FBS and 1% Penicillin-Streptomycin
 - Lipopolysaccharide (LPS)
 - **S14-95** compound
 - Lysis buffer with protease and phosphatase inhibitors

- Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Protocol:
 - Follow steps 1-7 as in the STAT1 α phosphorylation protocol.
 - Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
 - Follow steps 9-11 as in the STAT1 α phosphorylation protocol, re-probing for total p38 MAPK and a loading control.

Inhibition of COX-2 and iNOS Expression in Macrophages

This protocol describes how to measure the effect of **S14-95** on the expression of pro-inflammatory enzymes.

- Cell Line: J774 mouse macrophages.
- Materials:
 - J774 cells
 - DMEM with 10% FBS and 1% Penicillin-Streptomycin
 - LPS and IFN- γ
 - **S14-95** compound
 - For Western Blot: Lysis buffer, primary antibodies (anti-COX-2, anti-iNOS, anti- β -actin), HRP-conjugated secondary antibody, chemiluminescent substrate.

- For RT-qPCR: RNA extraction kit, cDNA synthesis kit, qPCR primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH), qPCR master mix.
- Protocol (Western Blot):
 - Plate J774 cells and grow to 80-90% confluency.
 - Pre-treat with **S14-95** for 1-2 hours.
 - Stimulate with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-24 hours.
 - Lyse the cells and perform Western blotting as described in the previous protocols, using antibodies against COX-2 and iNOS.
- Protocol (RT-qPCR):
 - Follow steps 1-3 of the Western Blot protocol for cell treatment.
 - Extract total RNA from the cells using a suitable kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative PCR using primers for COX-2, iNOS, and a housekeeping gene.
 - Analyze the relative gene expression using the $\Delta\Delta C_t$ method.

Conclusion and Future Directions

S14-95 represents a promising new scaffold for the development of immunomodulatory drugs. Its dual-inhibitory action on the JAK/STAT and p38 MAPK pathways provides a robust mechanism for suppressing inflammation. The data presented in this guide underscore its potential for therapeutic applications in inflammatory and autoimmune diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential. The detailed protocols provided herein offer a solid foundation for researchers to further investigate the immunological applications of **S14-95** and similar natural products.

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References

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